molecular formula C11H13BrO3 B8545903 Ethyl 2-(4-bromo-3-methoxyphenyl)acetate

Ethyl 2-(4-bromo-3-methoxyphenyl)acetate

Cat. No.: B8545903
M. Wt: 273.12 g/mol
InChI Key: WWGLERUBAMYNOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-3-methoxyphenyl)acetate is an organic ester derivative featuring a phenyl ring substituted with bromine (Br) at the para-position and a methoxy (OCH₃) group at the meta-position, linked to an ethyl acetate moiety. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the role of similar brominated aryl acetates in preparing bioactive molecules like Combretastatin A-4 .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-(4-bromo-3-methoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

WWGLERUBAMYNOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-3-methoxyphenyl)acetate typically involves the esterification of (3-Methoxy-4-bromophenyl)acetic acid. One common method is the Fischer esterification, where the acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds as follows:

(3-Methoxy-4-bromophenyl)acetic acid+EthanolH2SO4(3-Methoxy-4-bromophenyl)acetic acid ethyl ester+Water\text{(3-Methoxy-4-bromophenyl)acetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} (3-Methoxy-4-bromophenyl)acetic acid+EthanolH2​SO4​​(3-Methoxy-4-bromophenyl)acetic acid ethyl ester+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromo-3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of (3-Methoxy-4-substituted phenyl)acetic acid ethyl ester.

    Oxidation: Formation of (3-Methoxy-4-bromophenyl)acetic acid or aldehyde derivatives.

    Reduction: Formation of (3-Methoxy-4-bromophenyl)ethanol.

Scientific Research Applications

Ethyl 2-(4-bromo-3-methoxyphenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-3-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues are compared below based on substituents, functional groups, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Notes Evidence ID
Ethyl 2-(4-bromo-3-methoxyphenyl)acetate Not explicitly listed C₁₁H₁₃BrO₃ (est.) 4-Br, 3-OCH₃, ethyl ester Pharmaceutical intermediate (inferred) -
Mthis compound 203805-73-6 C₁₀H₁₁BrO₃ 4-Br, 3-OCH₃, methyl ester Building block for organic synthesis
Ethyl 2-(4-bromophenyl)-2-oxoacetate 20201-26-7 C₁₀H₉BrO₃ 4-Br, ketone group (C=O) Precursor for heterocyclic compounds
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 1131594-34-7 C₁₁H₁₄BrNO₃ 3-Br, 4-OCH₃, amino group, ethyl ester Potential peptide synthesis intermediate
2-(3-Bromo-4-methoxyphenyl)acetic acid 2632-13-5 C₉H₉BrO₃ 3-Br, 4-OCH₃, carboxylic acid Combretastatin A-4 synthesis

Electronic and Steric Effects

  • Substituent Electronic Properties : In 2-(3-bromo-4-methoxyphenyl)acetic acid (), bromine’s electron-withdrawing nature increases the C–C–C bond angle (121.5°) at its position, while the methoxy group (electron-donating) reduces the angle (118.2°). Similar effects likely influence the reactivity and stability of the ethyl ester derivative .
  • Hydrogen Bonding : The carboxylic acid analogue forms centrosymmetric dimers via O–H···O hydrogen bonds (motif R₂²(8)), whereas ester derivatives like this compound may exhibit weaker intermolecular interactions, impacting solubility and crystallinity .

Physicochemical Properties

  • Solubility and Stability: The presence of bromine and methoxy groups enhances lipophilicity compared to non-halogenated esters. For example, Ethyl 2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetate () has a molecular weight of 309.11 g/mol and is stored at 2–8°C, suggesting sensitivity to hydrolysis due to the electron-withdrawing difluoro group .
  • Crystallinity: The carboxylic acid analogue crystallizes in a monoclinic system with distinct dihedral angles (78.15° between phenyl and acetic acid planes), whereas ester derivatives likely exhibit less pronounced planarity, affecting melting points .

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